molecular formula C23H23N5OS B2668976 2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide CAS No. 896305-16-1

2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide

Cat. No. B2668976
CAS RN: 896305-16-1
M. Wt: 417.53
InChI Key: NKMQCBUJTWUMNA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name, but without specific data or a detailed description, it’s challenging to provide a comprehensive analysis .

Scientific Research Applications

Synthesis and Structural Elucidation

Compounds with structures similar to the one have been synthesized and structurally elucidated, focusing on their potential as antimicrobial agents. For instance, derivatives of 2-[4-phenyl-5-(pyridine-4-phenyl)-4H-[1,2,4]triazole-3ylSulfanyl]-N-aryl-acetamide were synthesized and analyzed for their antibacterial, antifungal, and anti-tuberculosis activity, showcasing the pharmaceutical relevance of such compounds (MahyavanshiJyotindra et al., 2011).

Antimicrobial Screening

Research has also focused on the antimicrobial properties of related compounds. For example, the synthesis and insecticidal assessment of various heterocycles incorporating a thiadiazole moiety against the cotton leafworm highlighted the potential agricultural applications of these compounds (Fadda et al., 2017).

Antitumor Activities

Several studies have explored the antitumor properties of similar compounds. Notably, the synthesis of classical and nonclassical 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as antifolates revealed their potential as antitumor agents, underscoring the importance of such compounds in cancer research (Gangjee et al., 2007).

Molecular Structure Analysis

Investigations into the crystal structures of related compounds, such as N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide, have provided detailed insights into their molecular conformations, facilitating the understanding of their interactions and functions at the molecular level (Subasri et al., 2017).

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, characterization, and potential biological activity . Further structural optimization could lead to improved production and potential applications .

properties

IUPAC Name

2-[(5-benzyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5OS/c1-2-19-12-6-7-13-20(19)24-22(29)17-30-23-26-25-21(16-18-10-4-3-5-11-18)28(23)27-14-8-9-15-27/h3-15H,2,16-17H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKMQCBUJTWUMNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N3C=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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